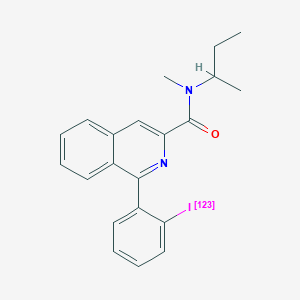
N-butan-2-yl-1-(2-(123I)iodanylphenyl)-N-methylisoquinoline-3-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-butan-2-yl-1-(2-(123I)iodanylphenyl)-N-methylisoquinoline-3-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-butan-2-yl-1-(2-(123I)iodanylphenyl)-N-methylisoquinoline-3-carboxamide typically involves multiple steps, starting from readily available precursors. The key steps include:
Iodination: Introduction of the iodine-123 isotope into the phenyl ring.
Amidation: Formation of the carboxamide group.
Alkylation: Introduction of the butan-2-yl and N-methyl groups.
Industrial Production Methods
Industrial production of this compound would likely involve automated synthesis modules designed for radiopharmaceuticals, ensuring high purity and specific activity. The use of automated systems minimizes human exposure to radioactivity and ensures consistent production quality.
化学反应分析
Types of Reactions
N-butan-2-yl-1-(2-(123I)iodanylphenyl)-N-methylisoquinoline-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be employed to modify the oxidation state of the iodine atom.
Substitution: The iodine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Halogen exchange reactions can be facilitated using reagents like sodium iodide (NaI) in acetone.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield iodinated quinoline derivatives, while reduction could produce deiodinated compounds.
科学研究应用
Chemistry
In chemistry, N-butan-2-yl-1-(2-(123I)iodanylphenyl)-N-methylisoquinoline-3-carboxamide is used as a precursor for synthesizing other complex molecules. Its unique structure allows for various functional modifications, making it a valuable tool in synthetic organic chemistry.
Biology
In biological research, this compound is utilized for studying molecular interactions and pathways. Its radioactive iodine-123 isotope enables tracking and imaging of biological processes in real-time.
Medicine
The primary application in medicine is in the field of nuclear medicine, particularly in diagnostic imaging. The iodine-123 isotope emits gamma rays, which can be detected by imaging devices such as SPECT (Single Photon Emission Computed Tomography) scanners. This makes it useful for imaging organs and detecting abnormalities.
Industry
In the industrial sector, this compound can be used in the development of new radiopharmaceuticals and imaging agents. Its unique properties make it suitable for various applications, including quality control and process monitoring.
作用机制
The mechanism of action of N-butan-2-yl-1-(2-(123I)iodanylphenyl)-N-methylisoquinoline-3-carboxamide involves its interaction with specific molecular targets in the body. The iodine-123 isotope binds to target tissues, allowing for precise imaging. The compound’s structure facilitates its uptake and retention in specific tissues, enhancing the quality of diagnostic images.
相似化合物的比较
Similar Compounds
- N-butan-2-yl-1-methylindole-3-carboxamide
- N-(butan-2-yl)-1-(3-methylbenzoyl)-1,2,3,4-tetrahydroquinoline-6-carboxamide
- N’-(butan-2-yl)-1-[(2-phenoxyethyl)sulfanyl]methanimidamide hydrobromide
Uniqueness
Compared to similar compounds, N-butan-2-yl-1-(2-(123I)iodanylphenyl)-N-methylisoquinoline-3-carboxamide stands out due to the presence of the iodine-123 isotope, which imparts unique radiopharmaceutical properties. This makes it particularly valuable for medical imaging applications, where precise and non-invasive diagnostic techniques are essential.
属性
CAS 编号 |
175236-01-8 |
|---|---|
分子式 |
C21H21IN2O |
分子量 |
440.3 g/mol |
IUPAC 名称 |
N-butan-2-yl-1-(2-(123I)iodanylphenyl)-N-methylisoquinoline-3-carboxamide |
InChI |
InChI=1S/C21H21IN2O/c1-4-14(2)24(3)21(25)19-13-15-9-5-6-10-16(15)20(23-19)17-11-7-8-12-18(17)22/h5-14H,4H2,1-3H3/i22-4 |
InChI 键 |
PYUYMBOKENEYDV-NHTLRXQVSA-N |
手性 SMILES |
CCC(C)N(C)C(=O)C1=CC2=CC=CC=C2C(=N1)C3=CC=CC=C3[123I] |
规范 SMILES |
CCC(C)N(C)C(=O)C1=CC2=CC=CC=C2C(=N1)C3=CC=CC=C3I |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















